DI-Stearoyl-3-SN-phosphatidylethanolamine
Description
Fundamental Role of Phospholipids (B1166683) in Supramolecular Biological Assemblies
Phospholipids are amphiphilic molecules that form the fundamental building blocks of all biological membranes. nih.gov Their structure, comprising a hydrophilic "head" and a hydrophobic "tail," drives their spontaneous self-assembly in aqueous environments into structures like bilayers, which form the matrix of cell membranes. nih.govmdpi.com This self-assembly is a cornerstone of supramolecular chemistry in biological systems, dictating the structure and function of cellular compartments. nih.govnih.gov
The nature of the phospholipid, including the headgroup and the acyl chains, influences the properties of the resulting membrane, such as its fluidity, thickness, and charge. nih.gov These characteristics are critical for various cellular processes, including protein function, cell signaling, and the transport of molecules across the membrane. nih.gov The ability of phospholipids to form these complex and dynamic assemblies is central to life itself.
Overview of DSPE as a Constituent in Advanced Lipid-Based Systems for Research Applications
DSPE is a synthetic phospholipid characterized by a phosphatidylethanolamine (B1630911) headgroup and two saturated 18-carbon stearoyl acyl chains. researchgate.net This specific structure imparts a high phase transition temperature (Tm) of approximately 74°C, meaning it exists in a rigid, gel-like state at physiological temperatures. nih.govnih.gov This property is highly desirable in the formulation of stable lipid-based nanoparticles.
The incorporation of DSPE into liposomes and other lipid nanoparticles enhances their stability and rigidity. researchgate.net Furthermore, DSPE is frequently conjugated with other molecules, most notably polyethylene (B3416737) glycol (PEG), to create DSPE-PEG derivatives. researchgate.netnih.gov This PEGylation process creates a hydrophilic shield around the nanoparticle, which sterically hinders the adsorption of plasma proteins (opsonization) and recognition by the reticuloendothelial system (RES). This "stealth" characteristic significantly prolongs the circulation time of the nanoparticles in the bloodstream, allowing for more effective delivery of therapeutic or diagnostic agents to target tissues. researchgate.netnih.gov
Scope and Significance of Academic Inquiry into DSPE and its Derivatives
The unique properties of DSPE and its derivatives have spurred extensive academic and industrial research. A significant body of scientific literature is dedicated to exploring the applications of DSPE-based nanomaterials in drug delivery. nih.govnih.govresearchgate.net Research has demonstrated that the inclusion of DSPE-PEG in liposomal formulations can dramatically improve the pharmacokinetic profiles of encapsulated drugs.
Academic inquiry has focused on several key areas:
Optimizing Nanoparticle Formulation: Studies have investigated how the concentration of DSPE-PEG and the length of the PEG chain affect the size, stability, and drug release characteristics of nanoparticles. mdpi.com
Targeted Drug Delivery: Researchers have functionalized the distal end of the PEG chain on DSPE-PEG with targeting ligands, such as antibodies or peptides, to direct nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. nih.govresearchgate.net
Understanding Physicochemical Behavior: Advanced analytical techniques are employed to study the phase behavior, molecular packing, and interaction of DSPE with other lipids in bilayer membranes. nih.govresearchgate.net This fundamental understanding is crucial for the rational design of more effective lipid-based systems.
The continuous investigation into DSPE and its derivatives underscores their critical importance in the ongoing development of next-generation nanomedicines for a wide range of diseases.
Physicochemical Properties of DSPE and DSPE-PEG
| Property | DSPE | DSPE-PEG2000 | Notes |
| Phase Transition Temperature (Tm) | ~74°C nih.govnih.gov | ~58.0°C (in micelles) nih.gov | The addition of the bulky PEG headgroup significantly alters the packing of the lipid chains, leading to a lower transition temperature in micellar form compared to the lamellar phase of pure DSPE. |
| Molecular Weight | 748.07 g/mol | ~2805 g/mol | The molecular weight of DSPE-PEG varies depending on the length of the polyethylene glycol chain. |
| Critical Micelle Concentration (CMC) | Not applicable (forms bilayers) | Low µM range | DSPE-PEG has a very low CMC, indicating a high stability of the micelles formed. The exact value depends on the PEG chain length and experimental conditions. |
| Molecular Geometry | Cylindrical (favors bilayer formation) | Inverted cone (favors micelle formation) nih.gov | The large, hydrated PEG headgroup of DSPE-PEG gives it an inverted cone shape, which drives the formation of micelles rather than bilayers. |
Impact of DSPE-PEG on Liposome (B1194612) Properties
| Property | Conventional Liposomes | DSPE-PEG Modified Liposomes | Research Findings |
| In Vivo Circulation Time | Short (minutes to a few hours) | Prolonged (up to several days) | The PEG layer provides a "stealth" effect, reducing clearance by the reticuloendothelial system. |
| Stability in Biological Fluids | Prone to aggregation and protein binding | High stability, reduced protein adsorption | The hydrophilic PEG chains create a steric barrier that prevents aggregation and nonspecific interactions with plasma components. researchgate.net |
| Drug Encapsulation Efficiency | Variable | Can be enhanced | The inclusion of DSPE-PEG can influence the lipid bilayer packing, which in turn can affect the encapsulation of certain drugs. researchgate.net |
| Targeting Potential | Limited to passive targeting | Can be actively targeted | The terminal end of the PEG chain can be functionalized with targeting ligands for specific cell and tissue delivery. nih.govresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C41H82NO8P |
|---|---|
Molecular Weight |
748.1 g/mol |
IUPAC Name |
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m0/s1 |
InChI Key |
LVNGJLRDBYCPGB-KDXMTYKHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dspe
Established Synthesis Routes for DI-Stearoyl-3-SN-phosphatidylethanolamine
The complete chemical synthesis of distearoyl-phosphatidylethanolamine was first accomplished in 1924. nih.gov Modern synthetic strategies for phospholipids (B1166683) like DSPE often start from a glycerol (B35011) backbone. The synthesis involves the protection of hydroxyl groups on the glycerol, followed by acylation with stearic acid to form the di-stearoyl glyceride. Subsequent steps involve the introduction of the phosphoethanolamine headgroup.
A general approach for synthesizing phosphatidylethanolamines involves:
Protection of Glycerol : Starting with a suitable chiral glycerol derivative, one hydroxyl group is protected to ensure stereospecificity.
Acylation : The remaining two hydroxyl groups are esterified with stearic acid, often using stearoyl chloride or stearic anhydride.
Deprotection : The protecting group on the third hydroxyl is removed.
Phosphorylation : The free hydroxyl group is then reacted with a phosphorylating agent that carries the protected ethanolamine (B43304) moiety.
Final Deprotection : The protecting group on the ethanolamine is removed to yield the final DSPE product.
This multi-step process allows for the creation of high-purity, synthetic phospholipids with well-defined acyl chains, which offer greater stability and resistance to oxidation compared to naturally sourced phospholipids. google.com
Strategies for Functionalization and Conjugation of DSPE
The primary amino group of the ethanolamine headgroup in DSPE serves as a key site for a wide range of chemical modifications. These modifications are crucial for tailoring the properties of DSPE-containing nanoparticles for specific applications, particularly in targeted drug delivery.
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, such as phospholipids. mdpi.com When DSPE is PEGylated, the resulting DSPE-PEG conjugate is an amphiphilic polymer with a hydrophobic DSPE core and a hydrophilic PEG shell. researchgate.netresearchgate.net This modification is fundamental in the development of "stealth" liposomes and other nanoparticles. nih.gov
The hydrophilic PEG chains form a protective layer on the surface of the nanoparticle, which hinders the binding of plasma proteins (opsonization) and reduces uptake by the reticuloendothelial system. researchgate.net This leads to a significantly prolonged blood circulation time and enhanced stability for the encapsulated therapeutic agents. biochempeg.combiochempeg.com
The synthesis of DSPE-PEG typically involves the reaction of the primary amino group of DSPE with a reactive derivative of PEG. nih.gov For instance, a PEG derivative with a reactive succinimidyl carbonate (SC) group at one end can readily react with the amino group of DSPE to form a stable urethane (B1682113) linkage. nih.gov
Table 1: Common PEGylated DSPE Derivatives and Their Functions
| Derivative | Function | Synthetic Approach |
|---|---|---|
| mPEG-DSPE | Provides a hydrophilic "stealth" shield to prolong circulation time. nih.gov | Reaction of DSPE with methoxy-terminated activated PEG. |
| DSPE-PEG-COOH | Provides a terminal carboxyl group for further conjugation with amine-containing molecules. nih.govcreativepegworks.com | Reaction of DSPE with a PEG derivative containing a protected carboxyl group, followed by deprotection. nih.gov |
| DSPE-PEG-NH2 | Offers a terminal amine group for coupling with other molecules. nih.gov | Reaction of DSPE with a heterobifunctional PEG where one end is activated for reaction with DSPE and the other is a protected amine, followed by deprotection. nih.gov |
| DSPE-PEG-SH | Presents a terminal thiol group, which is reactive towards maleimide (B117702) groups. medchemexpress.comnanosoftpolymers.com | Reaction of DSPE with a PEG derivative carrying a protected thiol group, followed by deprotection. |
To achieve active targeting, specific ligands can be attached to the distal end of the PEG chain in DSPE-PEG conjugates. nih.gov This allows the nanocarrier to recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells.
DSPE-PEG-Maleimide is a widely used derivative for bioconjugation. biochempeg.com The maleimide group at the end of the PEG chain reacts specifically and efficiently with thiol (sulfhydryl) groups under mild conditions at neutral pH to form a stable thioether bond. liposomes.cainterchim.fr This makes it an ideal linker for attaching cysteine-containing peptides or thiolated antibodies to the surface of nanoparticles. biochempeg.comnih.gov
Two common methods for synthesizing DSPE-PEG-Maleimide are:
Reacting amino-PEG-DSPE with a maleimide-containing N-hydroxysuccinimide ester. researchgate.netnih.gov
Reacting DSPE with a pre-formed maleimide-PEG-succinimidyl carboxylate (Mal-PEG-SC). researchgate.netnih.gov
This derivative is crucial for creating targeted delivery systems where specific proteins or peptides guide the nanocarrier to its destination. rndsystems.com
The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is a well-known ligand that specifically binds to integrin receptors, particularly αvβ3, which are often overexpressed on tumor cells and angiogenic blood vessels. dovepress.comavantiresearch.com By conjugating RGD peptides to the surface of DSPE-PEG-based nanocarriers, researchers can design systems that actively target tumors. biochempeg.comavantiresearch.com
The conjugation of RGD peptides to DSPE-PEG is commonly achieved using the maleimide-thiol reaction. A cyclic RGD peptide containing a cysteine residue (with a free thiol group) is reacted with DSPE-PEG-Maleimide. dovepress.comresearchgate.net This Michael addition reaction results in the covalent attachment of the RGD peptide to the distal end of the PEG chain. nih.gov The resulting DSPE-PEG-RGD can then be incorporated into liposomes or micelles for targeted drug delivery. biochempeg.comresearchgate.net
Table 2: Research Findings on DSPE-PEG-RGD Conjugates
| Research Focus | Key Finding | Citation |
|---|---|---|
| Targeted siRNA Delivery | RGD-PEGylated liposomes showed a four-fold increase in siRNA delivery to retinal pigment epithelial cells compared to non-targeted liposomes. | nih.gov |
| Targeted Cancer Therapy | Cyclic RGD-modified liposomes were developed for targeted delivery of the tyrosine kinase inhibitor apatinib (B926) to human colonic cancer cells. | dovepress.com |
| Melanoma Treatment | A targeted cationic liposome (B1194612) for melanoma treatment was developed using cyclic RGD peptide conjugated to DSPE-PEG2000 to deliver siRNA. | researchgate.net |
Folic acid (also known as folate) is a vitamin that binds with high affinity to the folate receptor (FR). nanocs.net Many types of cancer cells, particularly those of epithelial origin, overexpress the folate receptor, making it an attractive target for cancer therapy. mdpi.combiochempeg.com
To create folate-targeted nanocarriers, folic acid is conjugated to the distal end of DSPE-PEG. frontiersin.org The synthesis of DSPE-PEG-Folate is typically performed via a carbodiimide-mediated coupling reaction. nih.govacs.org This reaction links the carboxyl group of folic acid to the terminal amine group of DSPE-PEG-NH2. researchgate.net The resulting DSPE-PEG-Folate can be incorporated into liposomes to facilitate their uptake by FR-positive cancer cells. nih.govacs.org Research has shown that increasing the molecular mass of the PEG linker can improve folate receptor binding. acs.org Folate-targeted liposomes have demonstrated significantly enhanced binding and uptake in tumor cells that overexpress the folate receptor. nih.govacs.org
Integration of Specific Ligands onto DSPE-PEG Constructs for Research Design
Amino-Terminated and Other Heterobifunctional DSPE-PEG Variants
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene glycol (PEG) yields a versatile platform for drug delivery and bioconjugation. By introducing specific reactive groups at the distal end of the PEG chain, heterobifunctional DSPE-PEG variants can be created, enabling the attachment of targeting ligands, drugs, or imaging agents. Common variants include those with amino, hydrazide, maleimide, and carboxyl terminations.
The general synthetic strategy often involves the use of a heterobifunctional PEG derivative, where one terminus is activated to react with the amino group of DSPE, and the other terminus either already possesses the desired functional group or a precursor that can be subsequently modified. Protecting groups are frequently employed to ensure selective reactions at the correct terminus. nih.gov
Amino-Terminated DSPE-PEG:
Amino-terminated DSPE-PEG is a key intermediate for further functionalization. A common synthetic route involves the use of a heterobifunctional PEG with one end protected with a group like tert-butyloxycarbonyl (Boc) and the other end activated for reaction with DSPE. nih.gov For instance, an α-Boc-ω-hydroxy-PEG can be activated at the hydroxyl end with a succinimidyl carbonate (SC) group. This activated PEG then readily reacts with the primary amine of DSPE to form a stable urethane linkage. nih.govresearchgate.net The final step involves the deprotection of the Boc group, typically under acidic conditions, to yield the free amine of the DSPE-PEG-NH2 conjugate. nih.gov
Hydrazide-Terminated DSPE-PEG:
Hydrazide-terminated DSPE-PEG is valuable for its ability to react with aldehyde or ketone groups on target molecules to form hydrazone linkages, which can be designed to be pH-sensitive. The synthesis can be achieved by modifying an amino-terminated PEG-DSPE. nih.gov Another approach involves a heterobifunctional PEG with a protected hydrazide group, such as a tert-butyloxycarbonyl (Boc) protected hydrazide, and a reactive group like succinimidyl carbonate (SC) at the other end. nih.gov The SC group reacts with DSPE, and subsequent acidolytic removal of the Boc group yields the hydrazide-terminated DSPE-PEG. nih.gov One reported synthesis transforms an amino-terminated DSPE-PEG into a thiol-modified polymer using Traut's reagent, followed by a reaction with a cross-linking agent to introduce the hydrazide group, with reported yields of 60% for the first step and 89% for the second. nih.gov
Maleimide-Terminated DSPE-PEG:
The maleimide group is particularly useful for its high reactivity and specificity towards thiol groups, enabling the straightforward conjugation of peptides and proteins. There are two primary methods for synthesizing maleimide-terminated DSPE-PEG. nih.gov The first method involves the reaction of amino-PEG-DSPE with N-succinimidyl-3-(N-maleimido)-propionate in the presence of a base like triethylamine (B128534). nih.govresearchgate.net The second method utilizes a pre-functionalized PEG, ω-(β-[N-maleimido])-PEG-α-succinimidyl carboxylate, which reacts with DSPE and triethylamine in a suitable solvent like chloroform. nih.gov
Carboxyl-Terminated DSPE-PEG:
Carboxyl groups provide a handle for amide bond formation with amine-containing molecules. The synthesis of DSPE-PEG-COOH can be accomplished by reacting DSPE with a PEG derivative that has been functionalized with two succinimidyl succinate (B1194679) groups (PEG-bis(succinimidyl succinate)). The reaction is typically carried out in a chloroform/methanol mixture with the addition of triethylamine. nih.gov The completion of the reaction, indicating the full conversion of the DSPE amino group, can be monitored by thin-layer chromatography and a negative ninhydrin (B49086) test. nih.gov
Table 1: Synthetic Methodologies for Heterobifunctional DSPE-PEG Variants
| DSPE-PEG Variant | Key Reagents | Reaction Solvents | Key Reaction Steps | Reported Yield |
|---|---|---|---|---|
| Amino-Terminated | α-Boc-ω-hydroxy-PEG, Succinimidyl carbonate, DSPE | Not specified in provided context | 1. Activation of PEG-hydroxyl. 2. Reaction with DSPE. 3. Deprotection of Boc group. nih.gov | Not specified in provided context |
| Hydrazide-Terminated | DSPE-PEG-NH2, Traut's reagent, MPBH | Chloroform, PBS nih.gov | 1. Thiolation of DSPE-PEG-NH2. 2. Reaction with cross-linker. nih.gov | 60% (Thiolation), 89% (Hydrazide formation) nih.gov |
| Maleimide-Terminated | Amino-PEG-DSPE, N-succinimidyl-3-(N-maleimido)-propionate, Triethylamine | CH2Cl2, DMF nih.govresearchgate.net | Reaction of amino-PEG-DSPE with maleimide-containing succinimide (B58015) ester. nih.govresearchgate.net | Not specified in provided context |
| Carboxyl-Terminated | DSPE, PEG-bis(succinimidyl succinate), Triethylamine | Chloroform, Methanol nih.gov | Reaction of DSPE with a di-activated PEG derivative. nih.gov | Not specified in provided context |
Analytical Approaches for Purity and Structural Integrity Assessment of Synthesized DSPE Derivatives
Ensuring the purity and structural integrity of synthesized DSPE-PEG derivatives is critical for their application in drug delivery systems. A variety of analytical techniques are employed to characterize these compounds, confirming the successful conjugation, assessing purity, and determining the molecular weight distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of DSPE-PEG derivatives.
¹H NMR provides detailed information about the different components of the molecule. Characteristic peaks for the DSPE fatty acid chains, the PEG repeating units, and the terminal functional groups can be identified. nih.govresearchgate.net For instance, the disappearance or shift of specific proton signals can confirm the successful reaction at the PEG terminus.
³¹P NMR is specific for the phosphate (B84403) group in the DSPE headgroup, and its chemical shift can provide information about the chemical environment of the phosphate, which can be useful in studying intermolecular interactions. mdpi.com
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) , TOCSY (Total Correlation Spectroscopy) , and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals, providing a complete structural confirmation of the DSPE-PEG conjugate. nih.gov
Mass Spectrometry (MS):
Mass spectrometry is essential for determining the molecular weight and confirming the identity of DSPE-PEG derivatives.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is well-suited for analyzing polymers and can determine the molecular weight distribution of the PEG chain in the DSPE-PEG conjugate. nih.govresearchgate.net It is also used to confirm the successful conjugation of peptides or other ligands to the DSPE-PEG. researchgate.net
Electrospray Ionization (ESI) MS can also be used to identify the synthesized DSPE-PEG derivatives and to detect potential hydrolysis byproducts. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the identification of impurities. biorxiv.org
Chromatographic Techniques:
Chromatography is widely used to assess the purity of DSPE-PEG derivatives and to separate the final product from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. Different detectors can be employed:
An Evaporative Light Scattering Detector (ELSD) is a universal detector that can quantify lipids and their hydrolysis products. nih.gov
A Charged Aerosol Detector (CAD) is another mass-based detector used for the quantitation of lipids in liposomal formulations. antpedia.com
UV detectors can be used if the attached functional group or ligand has a chromophore.
Thin-Layer Chromatography (TLC) is a simpler and faster technique used to monitor the progress of a reaction and to confirm the consumption of starting materials. nih.gov For example, ninhydrin staining can be used to detect the presence of primary amines. nih.gov
Table 2: Analytical Techniques for the Characterization of DSPE-PEG Derivatives
| Analytical Technique | Information Obtained | Specific Application Examples for DSPE-PEG |
|---|---|---|
| ¹H NMR Spectroscopy | Structural confirmation, presence of functional groups, and purity. nih.gov | Identification of signals for DSPE acyl chains, PEG backbone, and terminal groups (e.g., amine, maleimide). nih.govresearchgate.net |
| ³¹P NMR Spectroscopy | Information about the phosphate headgroup environment. mdpi.com | Investigating intermolecular interactions in DSPE-PEG containing nanoparticles. mdpi.com |
| Mass Spectrometry (MALDI-TOF, ESI) | Molecular weight determination, confirmation of conjugation, and identification of impurities. nih.govnih.govbiorxiv.org | Confirming the mass of DSPE-PEG-peptide conjugates and assessing polydispersity. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of components. nih.govantpedia.com | Separation and quantification of DSPE-PEG, unreacted lipids, and hydrolysis products using ELSD or CAD. nih.govantpedia.com |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment. nih.gov | Confirming the conversion of the primary amino group of DSPE using ninhydrin staining. nih.gov |
Biophysical and Structural Characterization of Dspe Containing Research Systems
DSPE Influence on Lipid Bilayer Organization and Membrane Dynamics in Model Systems
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a phospholipid composed of a phosphoethanolamine headgroup and two saturated 18-carbon stearoyl acyl chains. Its unique molecular structure imparts distinct biophysical properties that significantly influence the organization and dynamics of lipid bilayers in model systems.
The fluidity and phase behavior of a lipid bilayer are largely dictated by the packing of its constituent lipid tails. DSPE's two long, saturated stearoyl chains allow for tight, ordered packing through strong van der Waals interactions. This characteristic has a profound impact on membrane fluidity.
Phase Transition Temperature: Pure, fully hydrated DSPE bilayers exhibit a high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 74°C. wikipedia.orgnih.gov Below this temperature, the acyl chains are in a highly ordered, all-trans conformation, resulting in a rigid gel phase. Above the Tm, the chains undergo a transition to a more disordered, fluid liquid-crystalline phase. ornl.gov Molecular dynamics simulations of DSPE bilayers below the Tm show that the lipid tails are well-organized and oriented almost perpendicularly to the bilayer surface. ornl.gov
The table below summarizes the phase transition temperatures of DSPE and a common co-lipid, DPPC.
| Lipid Component | Acyl Chains | Phase Transition Temperature (Tm) |
| DSPE | 2x C18:0 (distearoyl) | ~74°C |
| DPPC | 2x C16:0 (dipalmitoyl) | ~41°C |
This table presents typical main phase transition temperatures for pure, fully hydrated lipid bilayers.
Membrane fusion is a critical process that involves the merging of two separate lipid bilayers. The mechanism is energetically demanding and requires the formation of highly curved, non-lamellar lipid intermediates, such as the "stalk" structure. The molecular shape of constituent lipids is a key determinant in this process.
Lipids can be broadly classified by their effective molecular shape: cylindrical lipids (e.g., phosphatidylcholine) favor flat bilayers, whereas cone-shaped lipids (e.g., phosphatidylethanolamine) and inverted-cone-shaped lipids can induce negative and positive membrane curvature, respectively. nih.gov The small ethanolamine (B43304) headgroup of DSPE, relative to its two bulky stearoyl chains, gives it a conical molecular shape. nih.gov This shape can induce negative curvature stress in a lipid monolayer, a property that is generally considered fusogenic because it helps stabilize the high-curvature stalk intermediates. nih.govnih.govnih.gov
However, the biophysical role of DSPE in fusion is complex due to its saturated acyl chains. These chains pack tightly, leading to increased bilayer rigidity and a more ordered membrane state, especially at temperatures below its high Tm. mdpi.com Increased membrane order and reduced fluidity are known to generally inhibit membrane fusion, as they increase the energy barrier for the necessary lipid rearrangements. nih.gov
Therefore, DSPE's influence on fusion in biophysical models represents a balance between two opposing characteristics:
Fusogenic Headgroup: The conical shape of the phosphatidylethanolamine (B1630911) headgroup promotes the negative curvature required for fusion intermediates. nih.govnih.gov
Inhibitory Acyl Chains: The long, saturated stearoyl chains increase membrane order and rigidity, which hinders the dynamic lipid reorganization needed for fusion to proceed. mdpi.com
Self-Assembly Characteristics of DSPE and its Conjugates in Aqueous Environments
While DSPE itself is a bilayer-forming lipid, its utility is vastly expanded when its headgroup is conjugated to other molecules, most notably polyethylene (B3416737) glycol (PEG). The resulting DSPE-PEG conjugate is an amphiphilic block copolymer with powerful self-assembly properties. springernature.comnih.gov
In aqueous solutions, DSPE-PEG molecules spontaneously self-assemble to minimize the exposure of their hydrophobic DSPE tails to water. springernature.com This process leads to the formation of various supramolecular structures. Pure DSPE-PEG typically forms spherical, core-shell micelles. wikipedia.org In these structures, the DSPE acyl chains form a hydrophobic core, while the hydrophilic PEG chains form a protective outer corona that interfaces with the aqueous environment. med-life.ca
When mixed with other bilayer-forming lipids such as DPPC or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), DSPE-PEG can either be incorporated into the lipid bilayer to form sterically stabilized vesicles (liposomes) or, at higher concentrations, can induce the transformation of these vesicles into other structures like discoidal micelles (bicelles) or smaller spherical micelles. nih.gov The structural evolution often follows a path from liposomes to disk-like micelles and finally to spherical micelles as the concentration of DSPE-PEG increases. nih.gov
The morphology, size, and stability of the aggregates formed by DSPE-PEG are governed by several interconnected factors.
DSPE-PEG Concentration: This is a primary determinant of the final structure. At low molar percentages (e.g., <5 mol%), DSPE-PEG incorporates into the bilayer of pre-existing liposomes without disrupting their structure. As the concentration increases, the steric repulsion between the bulky PEG headgroups on the liposome (B1194612) surface leads to increased lateral pressure and curvature, ultimately causing the bilayer to break apart and reassemble into smaller structures like discoidal or spherical micelles. nih.govrsc.org Studies have shown that increasing the DSPE-PEG2000 ratio leads to a decrease in liposome size. rsc.orgnih.gov
Co-Lipids: The properties of co-lipids in the mixture are crucial. The phase state of the co-lipid (gel or fluid) and its interaction with DSPE influence the final morphology. For instance, mixtures of DSPE-PEG with gel-phase lipids like DPPC or DSPC readily form discoidal micelles. nih.gov
Solvent Conditions: The ionic strength of the aqueous medium can significantly affect self-assembly. For DSPE-PEG2000, the CMC is approximately 10 times higher in pure water than in a buffered saline solution. nih.gov This is because ions in the solution screen the charged phosphate (B84403) groups, stabilizing the resulting micelles and promoting their formation at lower concentrations. nih.gov
The following table illustrates the typical effect of DSPE-PEG concentration on the morphology of a mixed lipid system (e.g., with DPPC or DSPC).
| DSPE-PEG Concentration (mol%) | Predominant Aggregate Structure |
| < 5% | PEGylated Liposomes (Vesicles) |
| 5 - 20% | Coexistence of Liposomes and Disk-like Micelles |
| > 20% | Disk-like and/or Spherical Micelles |
This table provides a generalized summary based on findings from mixtures of DSPE-PEG with gel-phase phosphatidylcholines. nih.gov
Advanced Spectroscopic and Scattering Techniques for Supramolecular Structural Elucidation
A variety of advanced biophysical techniques are employed to characterize the structure, dynamics, and phase behavior of DSPE-containing systems across multiple length scales.
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Measures the heat absorbed or released during phase transitions, allowing for precise determination of the Tm. nih.govnih.gov |
| X-Ray Scattering (SAXS/WAXS) | Small-Angle X-ray Scattering (SAXS) provides information on the size, shape, and long-range order of supramolecular assemblies like micelles and vesicles. wikipedia.org Wide-Angle X-ray Scattering (WAXS) probes the short-range order, such as the packing of lipid acyl chains (e.g., gel vs. fluid phase). wikipedia.org |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of particles (micelles, vesicles) in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. nih.govnih.gov |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Allows for direct visualization of the morphology of self-assembled structures (liposomes, micelles, bicelles) preserved in a vitrified, hydrated state. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-level structural details of DSPE-PEG micelles and can be used to study the location and interaction of molecules within the micellar core or corona. med-life.ca |
| Fluorescence Spectroscopy & Microscopy | Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Anisotropy Imaging Microscopy (FAIM) are used to probe local membrane fluidity and organization. nih.gov |
| Molecular Dynamics (MD) Simulations | A computational method used to model the behavior of lipids and their aggregates at an atomistic or coarse-grained level, providing insights into bilayer properties, self-assembly, and phase transitions. ornl.govmed-life.ca |
These methods are often used in a complementary fashion to build a comprehensive understanding of the complex biophysical and structural properties of DSPE and its conjugates in research systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic-Level Characterization of DSPE Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information on the structure, dynamics, and interactions within DSPE-containing assemblies like lipid bilayers and micelles. hplc.eu By utilizing various NMR nuclei and experiments, researchers can build a comprehensive picture of the molecular environment.
³¹P NMR: The phosphorus nucleus in the DSPE headgroup serves as a sensitive probe for the phase behavior and local environment of the lipid assembly. researchgate.net The chemical shift anisotropy of the ³¹P signal provides information about the lipid phase (e.g., lamellar, hexagonal) and the orientation and dynamics of the phosphoethanolamine headgroup relative to the bilayer surface. researchgate.net
¹H and ¹³C NMR: These nuclei provide insights into the conformation and dynamics of the stearoyl acyl chains. High-resolution magic-angle spinning (MAS) NMR can resolve signals from different segments of the lipid, allowing for the determination of chain order and mobility. researchgate.net For instance, ¹³C spin-lattice (T1) relaxation time measurements can reveal the flexibility gradient along the acyl chains, from the more rigid glycerol (B35011) backbone to the more mobile terminal methyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D ¹H NMR technique is crucial for determining spatial proximities between atoms. In DSPE-containing systems, NOESY experiments can map the interactions between the lipid and other molecules, such as encapsulated drugs or membrane proteins. It can also reveal the proximity of different parts of the DSPE molecule itself, helping to define its conformation within a nanoparticle.
A study characterizing DSPE-PEG2000 micelles demonstrated the power of combining multiple NMR techniques (including NOESY, COSY, TOCSY, HSQC) to achieve a complete chemical shift assignment of the molecule within the nanoparticle assembly.
| NMR Technique | Information Gained on DSPE Systems |
| ³¹P NMR | Lipid phase (lamellar, hexagonal, etc.), headgroup orientation and dynamics. |
| ¹H NMR | Acyl chain mobility, interactions with solvent and other molecules. |
| ¹³C NMR | Acyl chain order, conformation, and dynamics along the chain length. |
| NOESY | Inter- and intramolecular distances, spatial arrangement within the complex. |
Small-Angle X-ray Scattering (SAXS) for Investigating Nanostructure and Interparticle Interactions
Small-Angle X-ray Scattering (SAXS) is an essential technique for characterizing the nanoscale structure of DSPE-containing systems in solution. researchgate.netmdpi.com By analyzing the scattering pattern of X-rays at very small angles, SAXS provides statistically averaged information about the size, shape, and internal structure of nanoparticles like liposomes, micelles, and nanodiscs. mdpi.comnih.gov
| Structural Parameter | Information from SAXS Analysis |
| Radius of Gyration (Rg) | An overall measure of the nanoparticle's size. |
| Form Factor | Provides information on the nanoparticle's shape (e.g., spherical, discoidal, cylindrical). mdpi.com |
| Bilayer Thickness | The thickness of the DSPE lipid wall in liposomes or nanodiscs. nih.gov |
| Lamellarity | The number of concentric bilayers in multilamellar vesicles. |
| Electron Density Profile | Describes the arrangement of lipid headgroups and tails across the membrane. nih.gov |
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Size Distribution and Colloidal Stability
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are complementary light-scattering techniques used to determine the size distribution and concentration of DSPE-containing nanoparticles in suspension, which are critical parameters for assessing their colloidal stability. frontiersin.org
Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. google.comresearchgate.net These fluctuations are analyzed to calculate the particle's diffusion coefficient, which is then converted into a hydrodynamic diameter using the Stokes-Einstein equation. researchgate.net The primary outputs are the intensity-weighted mean hydrodynamic diameter and the Polydispersity Index (PDI), a dimensionless measure of the breadth of the size distribution. A low PDI value (typically < 0.2) indicates a monodisperse or narrowly distributed sample. DLS is a rapid and well-established technique for routine size measurements and stability assessments over time or under different conditions (e.g., pH, temperature). researchgate.net
Nanoparticle Tracking Analysis (NTA): NTA also utilizes light scattering and Brownian motion but visualizes and tracks individual particles in a sample volume. mdpi.com A video is captured, and the movement of each particle is tracked frame-by-frame. The diffusion coefficient for each particle is calculated separately, allowing for the generation of a high-resolution, number-based particle size distribution. researchgate.net A key advantage of NTA is its ability to provide an estimate of particle concentration (particles/mL). hplc.eu It also offers higher resolution for polydisperse samples compared to DLS, potentially resolving distinct subpopulations that might appear as a single broad peak in DLS. mdpi.com
| Feature | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) |
| Principle | Measures ensemble light scattering fluctuations. google.com | Tracks individual particle movement. mdpi.com |
| Primary Output | Intensity-weighted hydrodynamic diameter, Polydispersity Index (PDI). | Number-weighted hydrodynamic diameter, Particle Concentration. hplc.euresearchgate.net |
| Resolution | Lower; may struggle to resolve multimodal distributions. | Higher; can better resolve distinct particle populations. researchgate.net |
| Concentration | Does not directly measure particle concentration. | Provides an estimate of particle concentration. |
| Sensitivity | Highly sensitive to larger particles/aggregates. | Less biased by small numbers of large particles. researchgate.net |
Electron Microscopy (Transmission Electron Microscopy, Cryo-Field Emission Scanning Electron Microscopy) for Visualizing Morphology
Electron microscopy provides direct visualization of DSPE-containing nanoparticles, offering invaluable confirmation of their size, shape, and lamellarity. waters.commdpi.com To overcome the challenges of imaging soft, hydrated materials under the high vacuum of an electron microscope, specialized cryogenic techniques are predominantly used. thermofisher.com
Transmission Electron Microscopy (TEM): In its cryogenic form (Cryo-TEM), this technique is a cornerstone for characterizing lipid-based nanoparticles. thermofisher.com The sample suspension is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving the nanoparticles in their near-native, fully hydrated state. biorxiv.org Cryo-TEM images can reveal the morphology of DSPE systems with high resolution, clearly showing whether they have formed as unilamellar or multilamellar vesicles, discoidal structures, or micelles. researchgate.netchromatographyonline.comsigmaaldrich.com It allows for direct measurement of particle diameters and membrane thickness, complementing the ensemble data obtained from scattering techniques. thermofisher.com
Cryo-Field Emission Scanning Electron Microscopy (Cryo-FESEM): Cryo-FESEM is another powerful technique that provides high-resolution images of the surface morphology of nanoparticles. nih.gov Similar to Cryo-TEM, the sample is rapidly frozen. However, the surface is often lightly sublimated (freeze-fractured) to reveal structural details before being coated with a thin metal layer. Cryo-FESEM is particularly adept at visualizing the three-dimensional appearance and surface texture of DSPE nanoparticles, revealing features like spherical "ball-like" morphologies or the underlying tortuous structure of cubosomes. This technique complements Cryo-TEM by providing detailed surface information over larger sample areas. nih.gov
Chromatographic and Mass Spectrometric Methods for Investigating DSPE-PEG Composition and Impurity Profiles
The conjugation of polyethylene glycol (PEG) to DSPE is a critical modification used to create sterically stabilized nanoparticles. Ensuring the quality, purity, and consistency of DSPE-PEG raw materials is paramount. A combination of advanced chromatographic and mass spectrometric techniques is employed for this purpose.
Liquid Chromatography Coupled with Charged Aerosol Detection for Purity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful analytical method for the purity assessment of DSPE-PEG and other lipids. Lipids like DSPE lack strong chromophores, making them difficult to detect with standard UV-Vis detectors. hplc.eu The CAD is a near-universal mass-based detector that is not dependent on the optical properties of the analyte. researchgate.net
The operational principle involves nebulizing the column eluent into fine droplets, evaporating the mobile phase to leave behind analyte particles, and then charging these particles with a stream of ionized nitrogen gas. The resulting electrical charge is measured by an electrometer, producing a signal that is proportional to the mass of the analyte.
This technique is highly effective for:
Quantifying DSPE-PEG: Reversed-phase HPLC methods can separate DSPE-PEG from other lipid components and formulation excipients. mdpi.com
Purity Profiling: The method can separate and detect non-volatile impurities, such as unreacted DSPE or side-products from the synthesis process.
Stability Studies: It can be used as a stability-indicating assay to monitor the degradation of DSPE-PEG under various stress conditions.
Because the CAD response is relatively uniform for non-volatile compounds, it allows for the accurate quantification of impurities even without a specific reference standard for each one, often by using the main DSPE-PEG peak as a surrogate calibrant. chromatographyonline.com
| HPLC-CAD Parameter | Typical Conditions for DSPE-PEG Analysis |
| Column | Reversed-Phase (e.g., C8, C18) |
| Mobile Phase | Gradient elution using solvents like acetonitrile, methanol, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or trifluoroacetic acid. mdpi.com |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Evaporation Temp. | 35-50 °C mdpi.com |
| Application | Purity assessment, quantification of DSPE-PEG and related lipid impurities. |
High-Resolution Mass Spectrometry for Polyethylene Glycol Chain Length Polydispersity and Impurity Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the in-depth characterization of DSPE-PEG, providing information that is inaccessible by chromatography alone.
Polyethylene Glycol (PEG) Chain Length Polydispersity: The "PEG" portion of DSPE-PEG is not a single molecular entity but rather a polymer with a distribution of different chain lengths (oligomers). This distribution is known as polydispersity. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to characterize this. researchgate.net The mass spectrometer can resolve the individual oligomers, which typically differ by the mass of one ethylene (B1197577) glycol unit (44.026 Da). nih.gov From the resulting mass distribution, critical parameters such as the average molecular weight (Mw) and the Polydispersity Index (PDI) can be calculated. A recent study showed that DSPE-mPEG from different commercial vendors can have markedly different average molar masses and distributions, even with similar purity levels by CAD, highlighting the importance of MS analysis.
Impurity Identification: HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the confident determination of the elemental composition of an unknown analyte. mdpi.comthermofisher.com When an impurity peak is detected by LC-CAD, the corresponding HRMS data can be used to propose its chemical formula. By combining this with fragmentation data (MS/MS), where the impurity ion is broken apart to reveal its substructure, a definitive identification can often be made. thermofisher.com This has been used to identify impurities in DSPE-PEG lots such as unreacted DSPE and various synthesis side-products. nih.gov
| Mass (Da) | Relative Abundance | Number of Ethylene Glycol Units (n) |
| 2736.7 | 55% | 45 |
| 2780.7 | 85% | 46 |
| 2824.8 | 100% | 47 |
| 2868.8 | 98% | 48 |
| 2912.8 | 80% | 49 |
| 2956.9 | 50% | 50 |
This table represents hypothetical HRMS data for a DSPE-PEG2000 sample, illustrating the distribution of different PEG chain lengths around the nominal mass.
Dspe in the Design and Formulation of Advanced Nanocarrier Systems for Research
DSPE as a Crucial Component in Liposomal Formulations
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a key phospholipid utilized in the formulation of liposomes for research purposes. Its distinct physicochemical properties, stemming from its saturated stearoyl chains and phosphatidylethanolamine (B1630911) headgroup, play a significant role in the ultimate characteristics of the liposomal vesicles.
Contribution to Liposome (B1194612) Stability and Structural Integrity
The inclusion of DSPE, particularly its pegylated form (DSPE-PEG), is a widely adopted strategy to enhance the stability of liposomal formulations. The long, saturated acyl chains of DSPE contribute to a more ordered and rigid lipid bilayer, which can improve the physical and chemical stability of the liposomes.
Research has shown that the degree of pegylation is a critical factor influencing the in-vivo stability of stealth liposomes. The incorporation of DSPE-PEG into the liposomal bilayer has been demonstrated to be a self-assembling process. However, the concentration of DSPE-PEG is a key parameter, as excessive amounts can lead to a de-pegylation phenomenon due to the detergent-like properties of the pegylated lipid.
Impact on Liposome Size and Lamellarity
The incorporation of DSPE, and more significantly DSPE-PEG, has a pronounced effect on the size and lamellarity of liposomes. Numerous studies have reported that increasing the concentration of DSPE-PEG leads to a decrease in liposome size. This is attributed to the large hydrophilic headgroup of the PEG moiety, which induces steric repulsion between lipid bilayers, causing the membrane to curve and form smaller vesicles.
This effect on vesicle size is a consistent finding across various lipid compositions. For instance, PEGylated liposomes formulated with dioleoyl-sn-glycero-3-phosphocholine (DOPC) were found to be smaller (112-126 nm) compared to their non-PEGylated counterparts (129-162 nm).
Furthermore, the presence of DSPE-PEG tends to favor the formation of unilamellar vesicles over multilamellar structures. The steric hindrance provided by the PEG chains is thought to prevent the formation of multiple concentric lipid bilayers. The lamellarity of liposomes, which refers to the number of lipid bilayers, can be assessed using techniques such as fluorescence-based assays that measure the ratio of inner to total membrane surfaces.
| Lipid Composition | Effect of DSPE-PEG Inclusion | Resulting Vesicle Characteristics |
|---|---|---|
| HEPC/Chol | Addition of 5 mol% DSPE-PEG2000 | Influenced the trend for the inaccessible surface with increasing lipid concentration, suggesting changes in lamellarity. |
| General Phospholipid Mixtures | Increasing ratios of DSPE-PEG2000 | Decreased liposome size and favored the formation of more spherical and unilamellar vesicles. |
| DOPC/Chol | Incorporation of DSPE-PEG2000 | Resulted in smaller liposome sizes (112-126 nm) compared to non-PEGylated liposomes (129-162 nm). |
DSPE in the Formulation of Polymeric Micelles and Solid Lipid Nanoparticles
Beyond liposomes, DSPE and its derivatives are integral components in the formulation of other advanced nanocarrier systems for research, including polymeric micelles and solid lipid nanoparticles (SLNs).
In the context of polymeric micelles, DSPE-PEG conjugates are widely used as amphiphilic block copolymers. The hydrophobic DSPE portion self-assembles to form the core of the micelle, which can encapsulate hydrophobic payloads, while the hydrophilic PEG chains form the outer shell, providing stability and stealth properties. nih.govresearchgate.net The biocompatibility and biodegradability of DSPE-PEG make it a valuable material for these applications. nih.gov DSPE-PEG micelles have a low critical micelle concentration, which contributes to their stability. insidetx.com
The versatility of DSPE-PEG allows for the creation of mixed polymeric micelles with tailored properties. For instance, co-micelles of DSPE-PEG and pH-sensitive polymers like poly(histidine)-PEG have been developed to trigger payload release in the acidic environment of endosomes. core.ac.uk The size of DSPE-PEG micelles can be influenced by the molecular weight of the PEG chain, with higher molecular weights generally leading to larger micelles. researchgate.net
In the formulation of solid lipid nanoparticles (SLNs), DSPE-PEG can be incorporated to improve their biopharmaceutical properties. By localizing at the surface of the SLN, DSPE-PEG provides colloidal stability, prevents aggregation, and reduces interactions with blood components, thereby extending their circulation time in research models. The inclusion of DSPE-PEG has been shown to result in smaller particle sizes and higher entrapment efficiencies for encapsulated compounds.
| Nanocarrier System | Role of DSPE/DSPE-PEG | Key Research Findings |
|---|---|---|
| Polymeric Micelles | Amphiphilic block copolymer for self-assembly | Forms stable micelles with a low critical micelle concentration. insidetx.com Can be combined with other polymers for stimuli-responsive release. core.ac.uk |
| Solid Lipid Nanoparticles (SLNs) | Surface modifier for stability and stealth properties | Improves colloidal stability, leads to smaller particle size, and enhances entrapment efficiency. |
DSPE in Lipid Nanoparticle (LNP) Architectures for Nucleic Acid Delivery Research
DSPE-PEG is a critical component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), in research applications. These LNPs typically consist of an ionizable lipid, a helper phospholipid (often a phosphatidylcholine), cholesterol, and a PEGylated lipid like DSPE-PEG.
The primary role of DSPE-PEG in these LNP formulations is to control the particle size during formation and to provide a hydrophilic shield that prevents aggregation and opsonization in a biological environment. This steric stabilization is essential for achieving a desirable pharmacokinetic profile in preclinical studies. The length of the acyl chains in the DSPE-PEG molecule is an important factor; longer chains, like the C18 chains in DSPE, are associated with more persistent PEGylation and longer circulation times compared to PEG-lipids with shorter chains.
However, the presence of DSPE-PEG can also present a "PEG dilemma," where the hydrophilic corona that provides stability may hinder cellular uptake and endosomal escape of the LNP. Research has shown that the molar content of DSPE-PEG in the formulation is a critical parameter that needs to be optimized to balance stability and transfection efficiency. Studies have demonstrated that LNPs formulated with DSPE-PEG can have different in vivo performance compared to those with shorter-chain PEG-lipids, with DSPE-PEG sometimes leading to lower vaccination efficacy in mRNA vaccine models.
Methodologies for Preparing DSPE-Incorporating Nanocarrier Systems
Several methods are employed to prepare DSPE-containing nanocarriers. The choice of method depends on the desired characteristics of the final formulation, such as size, lamellarity, and encapsulation efficiency.
Thin Film Hydration and Film Dispersion Methods
The thin-film hydration method is a widely used technique for preparing liposomes and other lipid-based nanoparticles incorporating DSPE. This method involves dissolving the lipids, including DSPE and any other components, in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. Subsequently, the lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles.
To achieve smaller and more uniform vesicles, the resulting suspension is often subjected to post-processing steps such as sonication or extrusion through polycarbonate membranes of a defined pore size. The simplicity and practicability of the thin-film hydration method have made it a popular choice in many research laboratories.
The film dispersion method is conceptually similar. It also begins with the formation of a lipid film. The dispersion of this film in an aqueous phase, often with mechanical agitation, results in the formation of the nanocarrier suspension. The specific conditions of hydration and dispersion, such as temperature and agitation speed, can influence the final properties of the DSPE-containing nanoparticles.
Ethanol (B145695) Injection and Microfluidic Fabrication Techniques
The formation of advanced nanocarrier systems utilizing DI-Stearoyl-3-SN-phosphatidylethanolamine (DSPE) often employs sophisticated fabrication techniques that have evolved from traditional batch methods to more controlled and reproducible processes. Among these, ethanol injection and microfluidic-based approaches are prominent for their efficiency and scalability.
The ethanol injection method is a straightforward and rapid technique for preparing lipid-based nanoparticles, including those containing DSPE. nih.gov The process involves dissolving DSPE along with other lipid components in a water-miscible organic solvent, typically ethanol. google.com This lipid-ethanol solution is then rapidly injected into an aqueous phase, which is continuously stirred. nih.gov The rapid dilution of ethanol in the aqueous buffer reduces the solubility of the lipids, causing them to precipitate and self-assemble into nanostructures like liposomes or lipid nanoparticles. nih.govgoogle.com The final step involves the removal of the residual ethanol, often through evaporation or dialysis. nih.gov The simplicity, speed, and reproducibility of this method make it a popular choice for laboratory-scale preparation. nih.gov For instance, a modified ethanol injection method was shown to produce nintedanib-loaded liposomes with a smaller particle size (197.2 ± 11.2 nm) and higher encapsulation efficiency (32.5 ± 3.61)% compared to other conventional methods like thin-film dispersion and reverse evaporation. sciopen.com
Microfluidic fabrication has emerged as a state-of-the-art technique that offers precise control over the nanoparticle manufacturing process. nih.govmdpi.com This technology utilizes micro-scale channels to manipulate fluid flows with high precision. nih.gov In a typical microfluidic setup for lipid nanoparticle production, a stream of lipids (including DSPE) dissolved in an organic solvent is mixed with an aqueous stream in a specially designed micro-mixer. nih.gov The controlled, rapid mixing under laminar flow conditions ensures a uniform and rapid change in solvent polarity, leading to the controlled precipitation and self-assembly of lipids into nanoparticles with highly reproducible and homogenous size distributions. nih.govnih.gov Key parameters such as flow rates, flow rate ratio (FRR) of the aqueous to organic phase, and the geometry of the microfluidic chip can be precisely adjusted to tune the final particle size and polydispersity. nih.govnanosoftpolymers.com This level of control is a significant advantage over bulk methods like ethanol injection, which can suffer from batch-to-batch variability. mdpi.com Microfluidics enables the production of nanocarriers with desired physicochemical properties, which is crucial for their therapeutic efficacy. nih.gov
Table 1: Comparison of Ethanol Injection and Microfluidic Fabrication Techniques for DSPE-Containing Nanocarriers
| Feature | Ethanol Injection Method | Microfluidic Fabrication Technique |
|---|---|---|
| Principle | Rapid precipitation of lipids from an ethanol solution upon injection into an aqueous phase. nih.gov | Controlled, rapid mixing of lipid-organic and aqueous streams in microchannels. nih.govnih.gov |
| Control over Size | Moderate; influenced by injection rate, stirring speed, and lipid concentration. google.com | High; precisely tunable by adjusting flow rates and device geometry. nih.gov |
| Reproducibility | Good, but can have batch-to-batch variations. nih.govmdpi.com | Excellent; highly reproducible due to precise control of mixing parameters. nih.gov |
| Particle Size Distribution | Generally produces particles with a wider size distribution (higher polydispersity). mdpi.com | Yields highly monodisperse particles with a narrow size distribution. mdpi.com |
| Scalability | Suitable for lab-scale; large-scale production can be challenging. | Amenable to continuous manufacturing and industrial scale-up. nih.govnih.gov |
| Complexity | Relatively simple and low-cost setup. nih.gov | Requires specialized microfluidic devices and precise pumping systems. mdpi.com |
Post-Insertion Strategies for Surface Modification of Pre-Formed Carriers
Surface modification of nanocarriers is critical for enhancing their systemic circulation time and for active targeting to specific tissues or cells. The post-insertion technique is a versatile and widely used method to anchor functionalized DSPE conjugates, particularly DSPE-Poly(ethylene glycol) (DSPE-PEG), onto the surface of pre-formed nanocarriers. nih.govspringernature.com
The post-insertion process involves incubating pre-formed, drug-loaded liposomes or nanoparticles with an aqueous dispersion of DSPE-PEG micelles. researchgate.netresearchgate.net During this incubation, typically at a temperature above the phase transition temperature of the nanocarrier's lipids, the DSPE-PEG molecules spontaneously transfer from the micelles and insert themselves into the outer leaflet of the nanocarrier's lipid bilayer. researchgate.net This transfer is driven by the thermodynamic stability gained from inserting the hydrophobic DSPE anchor into the lipid membrane while the hydrophilic PEG chain remains exposed to the aqueous exterior. nih.gov
This method offers several key advantages over incorporating DSPE-PEG during the initial formulation process (pre-insertion method). A primary benefit is the ability to modify the surface of nanocarriers that have already been loaded with a therapeutic agent, often under harsh conditions (e.g., high temperature, organic solvents) that could degrade sensitive targeting ligands. researchgate.net By decoupling nanoparticle formation from surface functionalization, the post-insertion strategy allows for the attachment of delicate biomolecules, such as peptides, antibodies, or aptamers, to the PEG terminus after the nanocarrier is fully formed and purified. springernature.comresearchgate.net
Research has demonstrated the efficacy of this technique. For example, hexapeptide antagonists have been successfully coupled to the terminus of DSPE-PEG and then inserted into pre-formed liposomes. researchgate.net These targeted liposomes showed increased cellular association with H69 cells compared to non-targeted liposomes. researchgate.net The post-insertion method provides a simple and robust means to prepare targeted lipid nanoparticles for the delivery of various payloads, including siRNA, mRNA, or DNA. springernature.com The process allows for the easy decoration of nanocarriers with one or a combination of different ligands, providing flexibility in designing multifunctional drug delivery systems. springernature.com
Table 2: Selected Research Findings on DSPE Post-Insertion for Nanocarrier Surface Modification
| Nanocarrier System | Inserted Molecule | Purpose/Key Finding | Reference |
|---|---|---|---|
| Pre-formed Liposomes | DSPE-PEG-Peptide (Antagonist G) | Produced biologically active peptide-targeted liposomes with enhanced cellular association and cytotoxicity. | researchgate.net |
| Pre-formed Liposomes | DSPE-PEG | Compared with a non-phospholipid PEG-lipid (HDAS-PEG), post-inserted DSPE-PEG was less effective in inhibiting complement activation. | nih.gov |
| Pre-formed siRNA/mRNA/DNA LNPs | Ligand-conjugated DSPE-PEG | Described as a simple and robust method for preparing targeted lipid nanoparticles for gene delivery. | springernature.com |
| Pre-formed Liposomes | DSPE-PEG | Quantified PEG-lipid density at the single-liposome level, showing that incubation time and temperature affect insertion efficiency. | researchgate.net |
Molecular and Cellular Mechanisms Mediated by Dspe in in Vitro and Ex Vivo Research Models
Intermolecular Interactions of DSPE with Encapsulated Payloads and Biological Molecules
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a phospholipid that plays a crucial role in the design and function of lipid-based drug delivery systems. Its amphiphilic nature, consisting of a hydrophilic head group and two long saturated hydrocarbon chains (stearoyl chains), allows it to be a fundamental component of lipid bilayers in formulations such as liposomes and lipid nanoparticles. The interactions of DSPE with encapsulated drugs and surrounding biological molecules are critical to the stability, efficacy, and behavior of these delivery systems in research settings.
The encapsulation and retention of therapeutic payloads within DSPE-containing systems are governed by a combination of physicochemical properties of both the drug and the lipid formulation. The amphiphilic character of DSPE, often used in conjunction with other lipids like phosphatidylcholines, contributes significantly to the stability and drug encapsulation efficiency of nanocarriers. researchgate.net
For hydrophobic drugs, the long, saturated stearoyl chains of DSPE provide a stable, ordered lipid bilayer with a high phase transition temperature. This rigidity at physiological temperatures reduces the fluidity and permeability of the liposomal membrane, thereby enhancing the retention of encapsulated hydrophobic drugs within the lipid core. nih.gov The core-shell structure of systems containing PEGylated DSPE (DSPE-PEG) can effectively encapsulate and carry poorly water-soluble drugs within the hydrophobic DSPE core. nih.gov
For hydrophilic drugs, encapsulation occurs within the aqueous core of liposomes. The presence of DSPE contributes to a well-organized and less permeable lipid bilayer, which minimizes the leakage of the entrapped aqueous content. Furthermore, the incorporation of DSPE-PEG can modulate membrane fluidity, which has been shown to suppress membrane recovery during physical drug loading procedures, potentially enhancing encapsulation efficiency. mdpi.com The ability of DSPE-PEG to improve encapsulation efficiency and stability has been noted in various nanocarrier formulations. researchgate.net
The process of drug loading can be passive, relying on diffusion gradients, or active, involving pH or ion gradients across the liposomal membrane. In passive loading, factors such as temperature and the presence of co-solvents can influence the encapsulation rate by affecting drug solubility and membrane dynamics. acs.org The inclusion of DSPE-PEG can also influence the structural integrity of the vesicles, leading to more uniform and stable preparations that are conducive to effective drug loading. mdpi.com
| Parameter | Influence on Encapsulation and Retention | Relevant Findings |
| DSPE Acyl Chain Length and Saturation | Provides a rigid, ordered bilayer, reducing membrane permeability and enhancing drug retention. | The high van der Waals cohesive forces of the DSPE moiety limit its mobility within the bilayer, contributing to stability. nih.gov |
| DSPE-PEG Incorporation | Improves stability and encapsulation efficiency of nanocarriers for both hydrophobic and hydrophilic drugs. researchgate.net | DSPE-PEG can modulate membrane fluidity, which is beneficial for certain drug loading techniques. mdpi.com |
| Drug Properties (Hydrophobicity/Hydrophilicity) | Determines the primary location of encapsulation (lipid bilayer vs. aqueous core). | The core-shell structure of DSPE-PEG systems facilitates the encapsulation of poorly water-soluble drugs. nih.gov |
| Loading Method (Passive/Active) | Influences the efficiency of drug entrapment. | Passive loading efficiency can be enhanced by optimizing conditions like temperature and co-solvents. acs.org |
In in vitro and ex vivo research environments, DSPE-containing systems inevitably interact with proteins and other biological molecules present in the culture media or biological fluids. A key aspect of DSPE's utility, particularly when modified with polyethylene (B3416737) glycol (PEG), is its ability to modulate these interactions.
The surface modification of liposomes with DSPE-PEG creates a hydrophilic polymer layer that sterically hinders the binding of plasma proteins, a process known as opsonization. nih.govresearchgate.net This "stealth" characteristic is crucial for reducing the uptake of these nanoparticles by phagocytic cells of the mononuclear phagocyte system (MPS) in preclinical models. nih.gov The hydrophilic PEG shell reduces the adsorption of plasma proteins, which in turn prolongs the circulation time of the nanocarrier in vivo. nih.gov The effectiveness of this steric shielding is dependent on the grafting density and molecular weight of the PEG chains. nih.gov
Despite the protein-repellent properties of PEG, nanoparticles in biological fluids quickly become coated with a layer of proteins, referred to as the "protein corona". nih.gov The composition of this protein corona is dynamic and influenced by the surface characteristics of the nanoparticle, including the presence of DSPE-PEG. This protein layer can significantly alter the biological identity of the nanoparticle, affecting its stability, aggregation, and, importantly, its interaction with cells. nih.gov For instance, the adsorption of specific proteins can mediate cellular uptake through receptor-mediated pathways that were not originally targeted. nih.gov
The interaction of DSPE-containing systems with other biological entities, such as cells, is also a critical area of investigation. Phospholipid vesicles are often used as model cell membranes to study the interactions between biological membranes and various molecules, including proteins, peptides, and pharmaceuticals. mdpi.com The incorporation of DSPE can influence the mechanical properties and surface charge of the lipid bilayer, which in turn affects how the nanoparticle interacts with the cell surface.
| Interaction Type | Mediated by DSPE/DSPE-PEG | Outcome in Research Models |
| Protein Adsorption (Opsonization) | DSPE-PEG creates a steric barrier that reduces the binding of opsonins. nih.govresearchgate.net | Reduced uptake by phagocytic cells, leading to prolonged circulation times in preclinical studies. nih.gov |
| Protein Corona Formation | The physicochemical properties of the DSPE-containing surface influence the composition of the adsorbed protein layer. nih.gov | Alters the biological identity of the nanoparticle, affecting cellular uptake and biodistribution. nih.gov |
| Cellular Interactions | The lipid composition, including DSPE, affects the surface properties of the nanoparticle, influencing its interaction with the cell membrane. | Can modulate cellular uptake pathways and subsequent intracellular fate. mdpi.com |
Role of DSPE-Containing Systems in Cellular Uptake Pathways (e.g., Endocytosis) in Model Cell Lines
The cellular uptake of DSPE-containing nanocarriers is a critical step for the intracellular delivery of therapeutic agents. These nanoparticles are generally too large to passively diffuse across the cell membrane and instead rely on active, energy-dependent processes, primarily endocytosis. acs.org The specific endocytic pathway utilized can influence the intracellular trafficking and ultimate fate of the nanoparticle and its payload.
Several endocytic mechanisms have been implicated in the internalization of DSPE-containing systems, with clathrin-mediated endocytosis and caveolae-mediated endocytosis being the most prominent. nih.gov
Clathrin-mediated endocytosis involves the formation of clathrin-coated pits on the cell surface, which invaginate to form vesicles. This pathway is often associated with the uptake of receptor-bound ligands. nih.gov
Caveolae-mediated endocytosis occurs through flask-shaped invaginations of the plasma membrane called caveolae. nih.gov This pathway can bypass the endo-lysosomal route, which is advantageous for delivering drugs that are sensitive to acidic or enzymatic degradation in lysosomes. dovepress.com
Studies using model cell lines and pharmacological inhibitors have helped to elucidate the involvement of these pathways. For example, in some cell lines, the uptake of certain liposomal formulations containing DSPE-PEG was found to be inhibited by agents that disrupt clathrin-coated pit formation or caveolae. acs.orgdovepress.com The choice of uptake pathway can be cell-type dependent and can also be influenced by the physicochemical properties of the nanoparticle, such as its size, surface charge, and the presence of targeting ligands. nih.gov
For instance, DSPE-PEG-cholic acid modified nanoliposomes were shown to be taken up by HepG2 cells via a caveolin-mediated endocytosis pathway. dovepress.com In another study, the uptake of certain nanoparticles by endothelial cells was also suggested to involve both clathrin- and caveolae-mediated pathways. acs.org It has also been observed that the formation of a protein corona can alter the primary uptake mechanism of liposomes. nih.gov
In some cases, an energy-independent, non-endocytic pathway may also be involved in the cellular uptake of DSPE-containing liposomes. acs.org The successful internalization of these systems is often ATP-dependent, as demonstrated by reduced uptake at low temperatures. nih.gov
| Endocytic Pathway | Description | Relevance to DSPE-Containing Systems |
| Clathrin-Mediated Endocytosis | Internalization via clathrin-coated pits, often receptor-mediated. nih.gov | A predominant pathway for the uptake of various DSPE-containing nanoparticles in several model cell lines. acs.org |
| Caveolae-Mediated Endocytosis | Uptake through caveolae, which can avoid lysosomal degradation. nih.govdovepress.com | Implicated in the uptake of specific DSPE-based formulations, potentially leading to more direct cytosolic delivery. dovepress.com |
| Macropinocytosis/Phagocytosis | Engulfment of larger particles and extracellular fluid. acs.org | Can be a route of entry, particularly for larger aggregates or in specialized phagocytic cells. |
| Non-Endocytic Pathways | Energy-independent mechanisms of translocation across the cell membrane. | Suggested to play a role in the uptake of some DSPE-containing liposomes in certain cell types. acs.org |
Design Principles for Modulating Systemic Circulation and Tissue-Level Distribution in Pre-Clinical Research Models (e.g., Steric Stabilization, Stealth Properties)
A major challenge in drug delivery is ensuring that the therapeutic agent reaches its target site in sufficient concentration while minimizing off-target effects. DSPE, particularly in its PEGylated form (DSPE-PEG), is a cornerstone in the design of long-circulating or "stealth" nanocarriers that can evade rapid clearance from the bloodstream. nih.gov
The primary mechanism for this enhanced circulation is steric stabilization . The covalent attachment of hydrophilic PEG chains to the DSPE anchor on the surface of a liposome (B1194612) or nanoparticle creates a dense, flexible, and hydrated polymer layer. nih.govresearchgate.net This layer provides a physical barrier that reduces the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govmdpi.com
The effectiveness of this steric shielding depends on several factors:
PEG Molecular Weight: Longer PEG chains generally provide better steric hindrance, but there is an optimal length beyond which benefits may plateau or even decrease. mdpi.com
PEG Grafting Density: A sufficient density of PEG chains is required to form a protective brush-like conformation on the nanoparticle surface. nih.gov
Lipid Anchor: The DSPE anchor, with its two long stearoyl chains, provides stable insertion into the lipid bilayer, ensuring that the PEG chains are not easily detached. nih.gov
By reducing MPS uptake, these stealth properties significantly prolong the circulation half-life of the nanocarriers in preclinical animal models. nih.gov This extended circulation time increases the probability of the nanocarriers accumulating in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. researchgate.net The EPR effect arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. nih.gov
The incorporation of DSPE-PEG not only enhances stability but can also influence the size of the nanoparticles, which is another critical factor for their biodistribution. preprints.org Smaller nanoparticles (typically below 200 nm) are more likely to evade rapid clearance and effectively extravasate into tumor tissue. nih.gov
| Design Principle | Mechanism | Effect on Systemic Circulation and Tissue Distribution |
| Steric Stabilization | A dense layer of DSPE-PEG on the nanoparticle surface creates a hydrophilic barrier. nih.govresearchgate.net | Reduces protein opsonization and subsequent uptake by the MPS, leading to prolonged blood circulation. nih.gov |
| "Stealth" Properties | The ability to evade recognition by the immune system. | Increased circulation half-life allows for greater accumulation in target tissues like tumors via the EPR effect. researchgate.netnih.gov |
| Control of Particle Size | DSPE-PEG can influence the final size of the nanocarrier formulation. preprints.org | Smaller particle sizes (e.g., <200 nm) are generally associated with longer circulation and better tumor penetration. nih.gov |
| Stable Lipid Anchor | The DSPE moiety ensures robust anchoring of the PEG chains to the nanoparticle surface. nih.gov | Prevents the loss of the protective PEG coating, maintaining the stealth characteristics over time. mdpi.com |
DSPE in Receptor-Mediated Binding and Specificity in Targeted Delivery System Design (Mechanistic Focus)
While stealth technology enhances passive targeting to tumors via the EPR effect, active targeting aims to improve specificity and cellular uptake by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on target cells. frontiersin.org DSPE-PEG serves as an ideal linker for attaching these targeting moieties.
The terminal end of the PEG chain in DSPE-PEG can be chemically modified with a reactive functional group (e.g., maleimide (B117702), N-hydroxysuccinimide, carboxyl) to allow for the covalent conjugation of various targeting ligands. nih.govnih.gov These ligands can include:
Antibodies or antibody fragments: For targeting specific cell surface antigens. nih.gov
Peptides: Such as RGD peptides that target integrins, which are often overexpressed on tumor cells and angiogenic vasculature. nih.gov
Small molecules: Like folic acid, which targets the folate receptor that is upregulated in many cancers. nih.govresearchgate.net
Aptamers: Single-stranded DNA or RNA molecules that can bind to specific targets.
The mechanism of receptor-mediated targeting involves the specific binding of the ligand on the nanoparticle to its corresponding receptor on the cell surface. nih.gov This binding event can trigger receptor-mediated endocytosis, an efficient internalization pathway that concentrates the nanoparticles and their therapeutic payload inside the target cell. researchgate.net This process enhances the therapeutic efficacy and can reduce the required dose, thereby minimizing systemic toxicity. nih.gov
The design of these targeted systems requires careful optimization. The density of the targeting ligand on the nanoparticle surface is a critical parameter; a density that is too low may not be sufficient for effective binding, while a density that is too high can lead to steric hindrance, preventing the ligand from accessing its receptor. nih.gov The length of the PEG linker is also important, as it must be long enough to present the ligand beyond the steric barrier of the PEG stealth layer, allowing it to interact with its receptor. mdpi.com
In vitro studies with model cell lines overexpressing the target receptor are essential for demonstrating the specificity of these systems. Typically, targeted nanoparticles show significantly higher cellular uptake compared to their non-targeted counterparts. nih.gov This increased uptake can be competitively inhibited by the free ligand, confirming the receptor-mediated nature of the internalization process. dovepress.com
| Component | Function in Receptor-Mediated Targeting | Mechanistic Principle |
| DSPE-PEG Linker | Provides a stable anchor in the lipid bilayer and a flexible spacer for ligand attachment. nih.govnih.gov | The PEG chain extends the ligand away from the nanoparticle surface, making it accessible for receptor binding. mdpi.com |
| Targeting Ligand (e.g., Antibody, Peptide, Folic Acid) | Specifically binds to a receptor that is overexpressed on the target cell surface. frontiersin.orgnih.gov | High-affinity ligand-receptor interaction concentrates the nanocarrier at the target site. nih.gov |
| Cell Surface Receptor | Mediates the internalization of the bound nanoparticle. | Ligand binding triggers receptor-mediated endocytosis, leading to efficient cellular uptake of the drug delivery system. researchgate.net |
| Optimization of Ligand Density and PEG Length | Balances the need for stealth properties with the requirement for effective receptor binding. mdpi.comnih.gov | An optimal configuration ensures that the ligand is accessible to its receptor without compromising the nanoparticle's stability and long-circulating nature. |
Emerging Research Directions and Future Perspectives on Dspe Applications
The landscape of biomedical research is continually evolving, with a significant focus on the development of sophisticated materials for diagnostics and therapeutics. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) has emerged as a critical component in the construction of advanced nanoscale systems. This section explores the burgeoning research directions and future outlook for DSPE applications, highlighting its role in multifunctional nanoplatforms, the development of novel derivatives, the use of computational modeling for predictive research, and its integration into biomaterials for regenerative medicine.
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing DI-Stearoyl-3-sn-phosphatidylethanolamine, and how do reaction conditions influence yield and purity?
- DI-Stearoyl-3-sn-phosphatidylethanolamine is typically synthesized via enzymatic or chemical acylation of phosphatidylethanolamine (PE) precursors. A common approach involves reacting cytidine diphosphate ethanolamine with diacylglycerol under controlled pH and temperature to optimize head-group orientation and acyl chain integration . Purification often employs column chromatography (e.g., silica gel) or solvent precipitation to isolate the product from unreacted substrates. Yield and purity are highly dependent on stoichiometric ratios, solvent polarity, and catalysis (e.g., phospholipase D for enzymatic routes) .
Q. How can researchers verify the structural integrity of DI-Stearoyl-3-sn-phosphatidylethanolamine post-synthesis?
- Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are critical for confirming the sn-3 glycerol configuration and head-group dynamics. For example, ³¹P NMR chemical shifts between -0.5 to -1.5 ppm indicate the presence of phosphatidylethanolamine .
- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF or ESI-MS) confirms molecular weight (744.0 Da) and acyl chain composition (C18:0 stearoyl groups) .
- Thin-Layer Chromatography (TLC): Rf values in chloroform-methanol-water (65:25:4) systems help assess purity .
Q. What are the optimal storage conditions to prevent degradation of DI-Stearoyl-3-sn-phosphatidylethanolamine?
- Store lyophilized or solvent-dissolved samples at -20°C under anhydrous conditions (desiccated environment) to prevent hydrolysis of ester bonds. Avoid repeated freeze-thaw cycles, as this can induce phase separation or oxidation. For long-term stability (>12 months), argon or nitrogen gas purging is recommended .
Advanced Research Questions
Q. How does the acyl chain length (e.g., stearoyl vs. oleoyl) influence the phase behavior of phosphatidylethanolamines in lipid bilayers?
- Saturated stearoyl chains (C18:0) promote tighter packing in lipid bilayers due to reduced trans-gauche isomerization, increasing transition temperatures (Tm) and favoring gel-phase formation. In contrast, unsaturated analogs (e.g., DOPE) form inverted hexagonal phases under hydration stress. X-ray diffraction studies show that DI-Stearoyl-PE’s Tm is ~75°C, compared to ~16°C for DOPE, highlighting the role of acyl chain saturation in membrane rigidity .
Q. What experimental strategies can resolve contradictions in reported values for critical micelle concentration (CMC) of DI-Stearoyl-PE?
- Discrepancies in CMC values often arise from variations in pH, ionic strength, and detection methods (e.g., fluorescence vs. surface tension). To standardize measurements:
- Use pyrene excimer fluorescence assays in Tris-HCl buffer (pH 7.4) at 25°C.
- Account for pH-dependent phase transitions: DI-Stearoyl-PE forms spherical micelles at alkaline pH (>9) but transitions to inverted hexagonal structures at acidic pH (<6) .
- Cross-validate with dynamic light scattering (DLS) to correlate CMC with aggregate size distributions .
Q. How does DI-Stearoyl-PE interact with transmembrane proteins, and what biophysical techniques elucidate these interactions?
- DI-Stearoyl-PE’s rigid acyl chains can anchor peripheral membrane proteins via hydrophobic matching. Key methodologies include:
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics and stoichiometry.
- Electron Paramagnetic Resonance (EPR): Probes protein-induced changes in lipid order parameters using spin-labeled stearoyl chains.
- Cryo-EM: Visualizes protein-lipid complexes in near-native conditions, resolving head-group interactions with extracellular domains .
Q. What are the challenges in quantifying endogenous DI-Stearoyl-PE derivatives (e.g., N-acylated forms) in biological membranes, and how can they be addressed?
- Endogenous N-acyl-PE derivatives (e.g., N-arachidonoyl-PE) exist at low concentrations (pmol/g tissue) and require sensitive detection:
- Gas Chromatography/Mass Spectrometry (GC/MS): Derivatize lipids with pentafluorobenzoyl chloride to enhance ionization efficiency.
- Enzymatic Assays: Use Ca²⁺-dependent N-acyltransferases to selectively hydrolyze and quantify N-acyl-PE precursors in brain tissue homogenates .
- Isotopic Labeling: Incubate cells with ¹³C-ethanolamine to track biosynthesis kinetics via LC-MS/MS .
Methodological Challenges and Data Interpretation
Q. How can researchers reconcile discrepancies in reported Tm values for DI-Stearoyl-PE across studies?
- Variations in Tm arise from differences in hydration levels, heating rates during differential scanning calorimetry (DSC), and sample purity. Standardize protocols by:
- Pre-equilibrating samples in excess water for >24 hours.
- Using slow heating rates (0.5°C/min) to ensure thermodynamic equilibrium.
- Validating lipid purity via HPLC with evaporative light scattering detection (ELSD) .
Q. What are the limitations of using DI-Stearoyl-PE in model membrane systems for drug delivery studies?
- While DI-Stearoyl-PE enhances bilayer stability, its high Tm limits fluidity at physiological temperatures, reducing encapsulation efficiency for hydrophilic drugs. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
